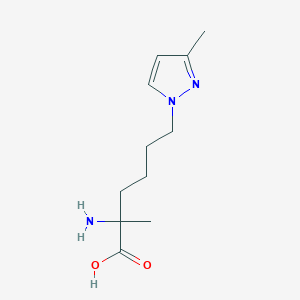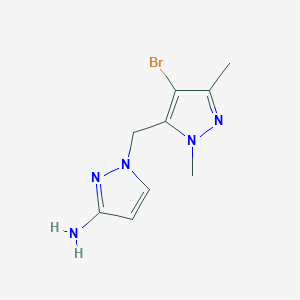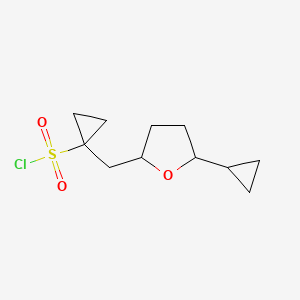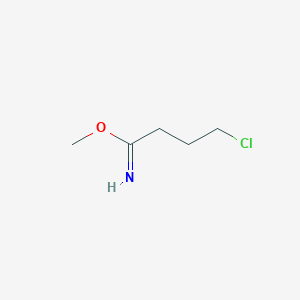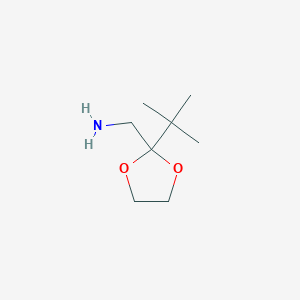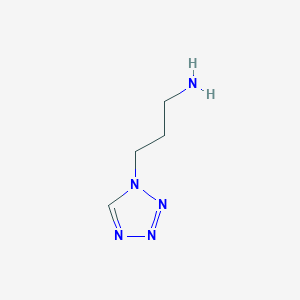
1H-Tetrazole-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole-1-propanamine is a nitrogen-rich heterocyclic compound that features a tetrazole ring attached to a propanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-propanamine can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. For instance, the use of L-proline as a catalyst offers an environmentally benign and high-yielding route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates . Microwave-accelerated methods have also been employed to convert inactive nitriles into 5-substituted 1H-tetrazoles efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Tetrazole-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1H-Tetrazole-1-propanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole-1-propanamine involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The planar structure of the tetrazole ring allows for effective receptor-ligand interactions, enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
1H-Tetrazole-1-propanamine can be compared with other similar compounds, such as:
1H-Tetrazole-5-thiol: This compound features a thiol group instead of a propanamine group and is used in different applications, including as a building block for pharmaceuticals.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring and are widely used as bioisosteres for carboxylic acids in medicinal chemistry.
Propiedades
Número CAS |
69807-83-6 |
|---|---|
Fórmula molecular |
C4H9N5 |
Peso molecular |
127.15 g/mol |
Nombre IUPAC |
3-(tetrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C4H9N5/c5-2-1-3-9-4-6-7-8-9/h4H,1-3,5H2 |
Clave InChI |
UGYXACYDHGNSFL-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=NN1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


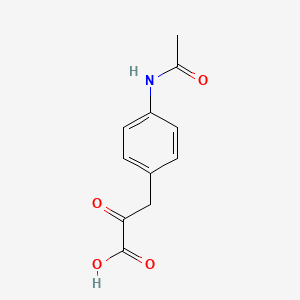

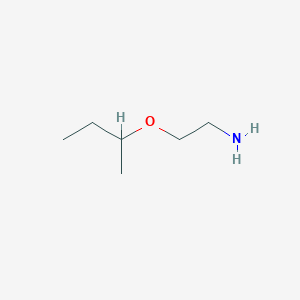

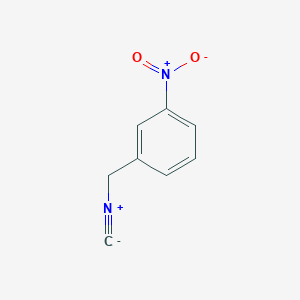
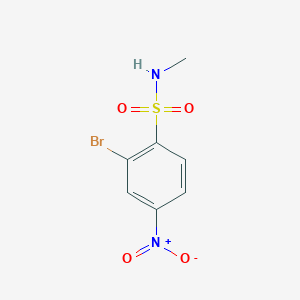
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
